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Introduction to Nomegestrol Acetate (NOMA)

Nomegestrol acetate (NOMA) is a fourth-generation, orally active synthetic progestin derived
from 19-norprogesterone.[1][2] It is a potent and highly selective agonist of the progesterone
receptor (PR).[3][4][5] Unlike many older progestogens, NOMA was specifically designed for
high affinity to the PR, with minimal binding to other steroid receptors, which contributes to its
favorable safety and tolerability profile. It exhibits strong anti-gonadotropic, anti-estrogenic, and
moderate anti-androgenic activities, with no significant estrogenic, glucocorticoid, or
mineralocorticoid effects. These properties make NOMA a valuable compound for treating a
range of gynecological disorders, including endometriosis, abnormal uterine bleeding (AUB),
and uterine fibroids, as well as for use in hormonal contraception and menopausal hormone
therapy.

Mechanism of Action

NOMA exerts its therapeutic effects through a multi-faceted mechanism primarily centered on
its potent progestogenic activity.

e Progesterone Receptor (PR) Agonism: NOMA is a full agonist of the PR. Upon binding, the
NOMA-PR complex modulates the transcription of target genes in tissues like the
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endometrium, hypothalamus, and pituitary gland.

o Anti-Gonadotropic Effects: A key mechanism is the potent suppression of the hypothalamic-
pituitary-ovarian (HPO) axis. NOMA inhibits the secretion of gonadotropins—Iluteinizing
hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland. This action
suppresses follicular development and consistently inhibits ovulation. Dosages of 2.5 mg/day
or higher are effective in suppressing both ovulation and follicle development.

o Direct Endometrial Effects: NOMA has a strong anti-estrogenic effect on the endometrium,
transforming it into a secretory state and making it unreceptive to implantation. This action
helps to reduce endometrial proliferation, which is beneficial in conditions like endometriosis
and heavy menstrual bleeding.

o Anti-Androgenic Activity: NOMA possesses some anti-androgenic properties, which can help
mitigate androgen-related side effects like acne.
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Caption: Mechanism of action of Nomegestrol Acetate (NOMA).

Pharmacological & Clinical Data
Pharmacokinetic and Receptor Binding Profile
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The pharmacokinetic and receptor binding properties of NOMA are central to its clinical utility.

Its high selectivity for the progesterone receptor minimizes off-target effects.

Parameter

Value

Reference(s)

Oral Bioavailability

~63%

Protein Binding

97.5-98.0% (to albumin)

Elimination Half-life

~50 hours (range 30-80 hours)

Time to Peak Concentration

< 4 hours

Metabolism

Hepatic (CYP3A4, CYP3AS3,
CYP2A6)

Progesterone Receptor (PR) Ki

3nM

PR Binding Affinity (Rat Uterus
Ki)

22.8 nM (vs. 34.3 nM for

Progesterone)

Androgen Receptor (AR)
Affinity

42% (relative to progesterone)

Other Receptor Binding

No significant estrogenic,
glucocorticoid, or

mineralocorticoid activity

Clinical Efficacy in Gynecological Disorders

NOMA, often in combination with estradiol, has demonstrated efficacy in managing symptoms

associated with common gynecological conditions.
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Disorder Study Details Key Outcomes Reference(s)
Significant reduction
in global VAS score
Retrospective cohort for pain. Significant
o (n=39), 6 months reduction in mean size
Endometriosis
treatment with of ovarian
E2/NOMA. endometriomas. DIE
lesions remained
stable.
Both groups showed
Randomized study vs.  significant
Endometriosis Dienogest (n=197), 12  improvement in

months.

chronic pelvic pain
(VAS score).

Pilot study (n=12) with
HMB, treated with
E2/NOMA.

Abnormal Uterine
Bleeding (AUB)

Mean reduction in
menstrual blood loss
(MBL) of 76.9%.
100% of women had
>50% reduction in
MBL.

Uterine Fibroids Multicenter study.

No significant change
in myoma volume.
Some patients
experienced a

decrease in bleeding.

Application Notes & Experimental Protocols
Protocol: In Vitro Progestogenic Activity Assessment

This protocol is designed to quantify the progestogenic activity of NOMA using a human cell

line that expresses progesterone receptors.

Objective: To determine the EC50 (half-maximal effective concentration) of NOMA in a

progesterone receptor-dependent reporter gene assay.
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Materials:

e Human U2-OS or T47D cells stably transfected with a PR expression vector and a
progesterone-responsive element (PRE)-luciferase reporter construct (e.g., PR-CALUX®
cells).

e Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS), stripped of steroids.
 Nomegestrol acetate (NOMA).

e Progesterone (positive control).

e Luciferase assay reagent.

e 96-well cell culture plates.

e Luminometer.

Methodology:

o Cell Seeding: Plate the PR-reporter cells in a 96-well plate at a density of 10,000 cells/well in
steroid-stripped medium and incubate for 24 hours.

o Compound Preparation: Prepare a serial dilution of NOMA and progesterone in the
appropriate solvent (e.g., DMSO), followed by a final dilution in culture medium.

o Treatment: Remove the seeding medium and add the medium containing different
concentrations of NOMA or progesterone to the wells. Include a vehicle control (medium with
solvent).

 Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

e Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a
luminometer according to the manufacturer's protocol.

o Data Analysis: Plot the relative luminescence units (RLU) against the logarithm of the
compound concentration. Fit the data to a four-parameter logistic curve to determine the
EC50 value.
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Caption: Workflow for in vitro progestogenic activity assay.

Protocol: In Vivo Endometriosis Model (Rodent)

This protocol describes the induction of endometriosis in a mouse model to evaluate the
efficacy of NOMA in reducing lesion size.
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Objective: To assess the ability of NOMA to suppress the growth of surgically induced
endometriotic lesions in mice.

Materials:

Female mice (e.g., C57BL/6 or immunodeficient strains for human tissue xenografts).

Surgical instruments for laparotomy.

Nomegestrol acetate (NOMA).

Vehicle for oral gavage (e.g., corn oil).

Anesthetic and analgesic agents.
Methodology:
e Model Induction:

Anesthetize a donor mouse and perform a laparotomy to remove a uterine horn.

[e]

Place the uterine tissue in sterile saline. Mince the tissue into small fragments (~1-2 mm3).

o

Anesthetize recipient mice. Suture or inject the uterine fragments onto the peritoneal wall

[¢]

or mesenteric vessels.

[¢]

Close the incision and provide post-operative analgesia.

o Lesion Establishment: Allow 7-14 days for the endometriotic lesions to establish and

vascularize.
e Treatment:

o Randomize mice into treatment groups (e.g., Vehicle control, NOMA 50 mg/kg, NOMA 100
mg/kg).

o Administer NOMA or vehicle daily via oral gavage for 21-28 consecutive days.

e Endpoint Analysis:
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o At the end of the treatment period, euthanize the mice.

o Perform a final laparotomy to locate, measure (length and width), and excise the
endometriotic lesions.

o Calculate lesion volume and/or weight.

o Tissues can be fixed for histological analysis (H&E staining) or processed for molecular
analysis (e.g., gPCR, Western blot).

Data Analysis: Compare the mean lesion volume/weight between the vehicle and NOMA-
treated groups using appropriate statistical tests (e.qg., t-test or ANOVA).
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Caption: Workflow for rodent model of endometriosis.

Protocol: Clinical Trial Desigh Considerations
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This section outlines key considerations for designing a clinical trial to investigate NOMA for the
treatment of gynecological disorders like endometriosis or AUB.

Objective: To evaluate the efficacy and safety of NOMA in a human population with a specific
gynecological disorder.

Key Design Elements:

o Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard. For
conditions like endometriosis, an active comparator (e.g., Dienogest) may be more ethical
and relevant.

 Participant Population:

o Define clear inclusion and exclusion criteria (e.g., age, confirmed diagnosis via imaging or
laparoscopy, baseline symptom severity).

o For AUB, diagnosis should follow the PALM-COEIN classification system.

e [ntervention:

o Define the dose and regimen of NOMA (e.g., NOMA 5 mg daily or NOMA 2.5 mg /
Estradiol 1.5 mg).

o Define the duration of treatment (e.g., 6-12 months).

e Endpoints:

o Primary Endpoint: Must be a clinically meaningful and measurable outcome.

» For Endometriosis: Change from baseline in a pain score, such as a Visual Analogue
Scale (VAS) for chronic pelvic pain.

» For AUB: Percentage of patients with a >50% reduction in menstrual blood loss (MBL)
from baseline.

o Secondary Endpoints:
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Quality of Life (QoL) assessments (e.g., SF-36 questionnaire).

Changes in lesion size (for endometriosis or fibroids) measured by ultrasound or MRI.

Incidence of adverse events.

Patient satisfaction and continuation rates.

» Data Collection:

o Regular follow-up visits (e.g., baseline, 3, 6, and 12 months).

o Use of patient diaries to record pain scores, bleeding patterns, and medication use.
o Statistical Analysis:

o Define the statistical plan a priori, including sample size calculation, primary analysis
method (e.g., ANCOVA), and handling of missing data.
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Caption: Logical flow for clinical trial design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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